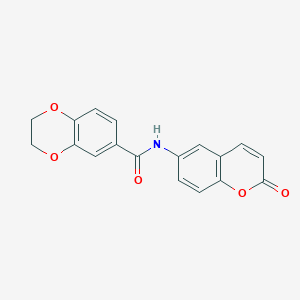

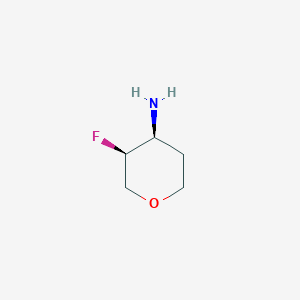

![molecular formula C25H20N4O5 B2616525 Ethyl 4-[[3-(4-nitrophenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoate CAS No. 882229-58-5](/img/structure/B2616525.png)

Ethyl 4-[[3-(4-nitrophenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule that contains several functional groups, including a nitro group (-NO2), a phenyl group (C6H5), a pyrazole group, a carbonyl group (C=O), and an amino group (-NH2). These functional groups suggest that the compound could have interesting chemical properties and reactivity .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure (the pyrazole ring). The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the nitro group is electron-withdrawing, which could make the compound more susceptible to nucleophilic attack. The carbonyl group could be involved in various reactions, such as nucleophilic addition or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a nitro group could make the compound more polar, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación

Optical Storage and Polymer Science

Research by Meng et al. (1996) on azo polymers for reversible optical storage illustrates the cooperative motion of polar side groups in amorphous polymers. This study synthesizes and analyzes copolymers incorporating Nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate (BEM) for their potential in high-density optical storage, highlighting the significance of the cooperative motion between azo and BEM side groups in enhancing photoinduced birefringence, crucial for optical data storage applications (Meng, Natansohn, Barrett, & Rochon, 1996).

Dye Synthesis and Textile Applications

Rangnekar and Dhamnaskar (1990) explored the synthesis of 5-hetarylpyrazolo[3,4-b]pyrazines used as disperse dyes for polyester fibers. This study showcases the process of condensing 4-Nitroso-1-phenyl-3-methyl-5-aminopyrazole with various agents to produce ethyl pyrazolo[3,4-b]pyrazine-5-carboxylates, demonstrating their utility in enhancing the color and fastness properties of polyester textiles (Rangnekar & Dhamnaskar, 1990).

Molecular Structure and Reactivity Studies

Holschbach et al. (2003) investigated the structure of a 4-nitroso-5-aminopyrazole and its salts, focusing on tautomerism, protonation, and E/Z isomerism. This research provides valuable insights into the molecular behavior and structural characteristics of nitroso-aminopyrazole derivatives, contributing to a deeper understanding of their reactivity and potential applications in various chemical syntheses (Holschbach et al., 2003).

Pharmacological Applications

Chandak et al. (2012) synthesized a library of nitric oxide donating groups, including 4-acetamidophenyl-2-[{2-(nitrooxy)ethyl}(phenyl) amino]benzoate, evaluating their anti-inflammatory, analgesic, and ulcerogenic potential. This research underscores the therapeutic possibilities of nitrophenyl derivatives in developing novel anti-inflammatory and analgesic drugs with optimized efficacy and reduced side effects (Chandak et al., 2012).

Gastroprotective Effects

Halabi et al. (2014) conducted a study on the gastroprotective activity of Ethyl-4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate against ethanol-induced gastric mucosal ulcer in rats. This research highlights the compound's potential in treating gastric ulcers, attributed to its antioxidant activity, enhanced mucus secretion, and modulation of gastric pH levels, offering a promising approach to gastric ulcer management (Halabi et al., 2014).

Safety and Hazards

Direcciones Futuras

The study of this compound could open up new avenues of research in organic chemistry and potentially in medicinal chemistry, if the compound is found to have biological activity. Future work could involve studying its reactivity, investigating its potential biological activity, and developing methods for its synthesis .

Propiedades

IUPAC Name |

ethyl 4-[[3-(4-nitrophenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O5/c1-2-34-25(31)18-8-12-19(13-9-18)26-24(30)22-16-28(20-6-4-3-5-7-20)27-23(22)17-10-14-21(15-11-17)29(32)33/h3-16H,2H2,1H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADDQWUNDYDXFGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[[3-(4-nitrophenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

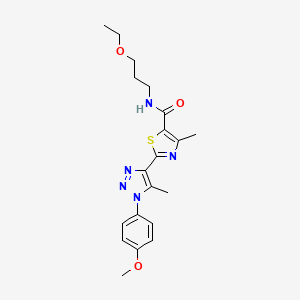

![N,N-dimethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide](/img/structure/B2616446.png)

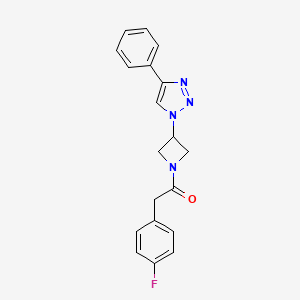

![4-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4H-chromene-2-carboxamide](/img/structure/B2616450.png)

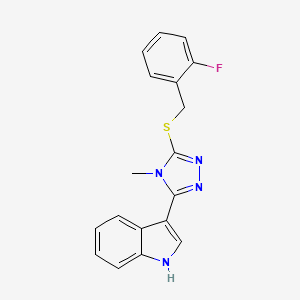

![[3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride](/img/structure/B2616451.png)

![N1-(2-methoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2616452.png)

![N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-4-bromobenzamide](/img/structure/B2616455.png)

![2-[[1-[(1-Methylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2616459.png)